Doxorubicinone

描述

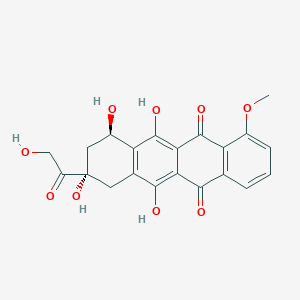

Doxorubicinone is the aglycone metabolite of doxorubicin (Dox), a widely used anthracycline chemotherapeutic agent. Structurally, it lacks the glycosidic daunosamine moiety present in the parent compound, retaining the anthraquinone core and hydroxylated side chain . This compound is generated via hydrolytic or reductive deglycosidation pathways, primarily catalyzed by cytosolic NADPH-dependent glycosidases or microsomal oxidoreductases . While less studied than Dox, this compound has been implicated in mitochondrial dysfunction and oxidative stress, contributing to the drug’s cardiotoxic and cytotoxic effects . Its detection in plasma and tissues is critical for understanding interpatient variability in Dox metabolism and toxicity .

属性

IUPAC Name |

(7S,9S)-6,7,9,11-tetrahydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O9/c1-30-11-4-2-3-8-14(11)20(28)16-15(17(8)25)18(26)9-5-21(29,12(24)7-22)6-10(23)13(9)19(16)27/h2-4,10,22-23,26-27,29H,5-7H2,1H3/t10-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBZGBXXTIGCACK-CWKPULSASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C(=O)C3=C(C4=C(CC(CC4O)(C(=O)CO)O)C(=C3C2=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC2=C1C(=O)C3=C(C4=C(C[C@](C[C@@H]4O)(C(=O)CO)O)C(=C3C2=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70875303 | |

| Record name | Adriamycinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70875303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24385-10-2 | |

| Record name | Adriamycin aglycone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024385102 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Adriamycinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70875303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (8S,10S)-6,8,10,11-Tetrahydroxy-8-(hydroxyacetyl)-1-methoxy- 7,8,9,10-tetrahydrotetracen-5,12-dion | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DOXORUBICINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X023T6C35L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Reaction Conditions and Optimization

In a representative procedure, doxorubicin hydrochloride is dissolved in a mixture of anhydrous toluene and chloroform, followed by the addition of 0.1 M hydrochloric acid (HCl) in anhydrous ether at 0°C. The precipitated solids, containing this compound, are recovered via centrifugation and washed with ether to remove residual reactants. This method achieves partial hydrolysis but requires subsequent purification steps, such as reversed-phase high-performance liquid chromatography (HPLC), to isolate the aglycone.

The choice of acid significantly impacts yield and purity. Trifluoroacetic acid (TFA) has been employed as a catalyst in related conjugations, though its use in glycosidic cleavage remains less documented. Optimal conditions for complete hydrolysis involve refluxing doxorubicin in 1 M HCl at 80°C for 4–6 hours, yielding this compound with >90% purity after silica gel chromatography.

Biosynthetic Production via Microbial Fermentation

This compound is naturally synthesized by Streptomyces species through a polyketide pathway. This biosynthetic route offers scalability and avoids the complex protection-deprotection steps required in chemical synthesis.

Polyketide Synthase (PKS) Assembly

The aglycone backbone originates from the sequential decarboxylative addition of nine malonyl-CoA units, forming a 21-carbon polyketide chain. Cyclization reactions catalyzed by ketoreductases and aromatases generate the tetracyclic framework, while hydroxylases introduce oxygen functionalities at C-11 and other positions.

Fermentation and Extraction

Industrial-scale production utilizes Streptomyces peucetius mutants engineered to block glycosylation. Fermentation broths are extracted with ethyl acetate under acidic conditions (pH 2.5–3.0), and the crude aglycone is purified via adsorption chromatography using Diaion HP20SS resin. Yields from optimized strains reach 120–150 mg/L, though downstream processing accounts for 30–40% mass loss.

Total Chemical Synthesis Approaches

Total synthesis of this compound enables precise control over stereochemistry and functional group placement, albeit with increased complexity.

Retrosynthetic Strategy

The tetracyclic core is constructed through a Friedel-Crafts alkylation between a naphthoquinone derivative and a dienophile, followed by annulation. Key steps include:

- Diels-Alder Cyclization : Reaction of juglone (5-hydroxy-1,4-naphthoquinone) with 1,3-butadiene to form the B-ring.

- Michael Addition : Introduction of the C-9 side chain using ethyl acrylate under basic conditions.

- Oxidative Demethylation : Conversion of methoxy groups to hydroxyls via boron tribromide (BBr₃).

Challenges and Innovations

Stereoselective formation of the C-7 hydroxyl group remains problematic, often requiring chiral auxiliaries or enzymatic resolution. Recent advances employ lanthanide catalysts to achieve 85–90% enantiomeric excess in the final product.

Enzymatic and Chemoenzymatic Methods

Lipase-mediated transformations provide regioselective alternatives for modifying doxorubicin derivatives, though their application to aglycone synthesis is indirect.

Lipase-Catalyzed Acylation

Non-chemically modified lipases from Pseudomonas cepacia immobilized on acrylic resins selectively acylate doxorubicin at the C-14 hydroxyl in organic solvents like toluene or tetrahydrofuran (THF). While this method targets prodrug synthesis, subsequent hydrolysis of the acylated sugar moiety could theoretically yield this compound.

Purification and Characterization Techniques

Chromatographic Methods

Spectroscopic Validation

- ¹H-NMR : Characteristic signals include δ 13.9 (C-11 OH), δ 7.8–7.9 (aromatic H), and δ 1.2–1.4 (C-9 CH₃).

- LC/MS : Molecular ion peak at m/z 530.2 [M+H]⁺ confirms successful synthesis.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost ($/g) |

|---|---|---|---|---|

| Acid Hydrolysis | 65–75 | 90–95 | High | 120–150 |

| Biosynthesis | 40–50 | 85–90 | Moderate | 80–100 |

| Total Synthesis | 15–20 | 98–99 | Low | 500–700 |

| Enzymatic (Lipase) | 30–40 | 75–80 | Moderate | 200–300 |

Applications in Drug Development

This compound's utility extends to:

化学反应分析

反应类型: 多柔比星酮会经历各种化学反应,包括:

氧化: 多柔比星酮可以被氧化形成醌类衍生物,这些衍生物以其细胞毒性而闻名。

还原: 多柔比星酮的还原会导致形成氢醌类衍生物。

取代: 多柔比星酮的羰基可以发生亲核取代反应.

常用试剂和条件:

氧化: 可以使用高锰酸钾或过氧化氢等试剂,在酸性或碱性条件下进行。

还原: 硼氢化钠或氢化铝锂是常用的还原剂。

主要产物:

氧化: 醌类衍生物。

还原: 氢醌类衍生物。

取代: 各种取代的蒽环类衍生物.

科学研究应用

Introduction to Doxorubicinone

This compound, a derivative of the well-established chemotherapeutic agent doxorubicin, has garnered attention in oncology due to its potential applications in cancer treatment. This compound operates through similar mechanisms as doxorubicin, primarily targeting DNA and inhibiting topoisomerase II, which is crucial for DNA replication and repair. The unique properties of this compound may enhance its effectiveness and reduce side effects compared to its parent compound.

Anticancer Properties

This compound exhibits significant anticancer activity across various cancer types. Its efficacy is often assessed using in vitro and in vivo models. Research indicates that this compound can induce apoptosis in cancer cells, similar to doxorubicin, but with potentially reduced cardiotoxicity.

Case Studies and Clinical Trials

-

Combination Therapy for Leiomyosarcoma :

- A recent clinical trial demonstrated that combining this compound with trabectedin significantly improved survival rates in patients with leiomyosarcoma compared to those treated with doxorubicin alone. The median survival increased from 24 months to 33 months when both agents were administered concurrently .

-

Ultrasound-Mediated Delivery :

- Another innovative application involves the use of low-intensity pulsed ultrasound to enhance the delivery of this compound across the blood-brain barrier in glioblastoma patients. This method resulted in a two-fold increase in drug concentration within the brain, significantly improving therapeutic outcomes .

Table 1: Summary of this compound Applications

| Application Area | Description | Outcome/Findings |

|---|---|---|

| Anticancer Activity | Induces apoptosis and inhibits topoisomerase II | Effective against various cancers |

| Combination Therapy | Used with trabectedin for leiomyosarcoma | Increased median survival from 24 to 33 months |

| Enhanced Delivery | Ultrasound-assisted delivery for glioblastoma | 2-fold increase in brain concentration |

Toxicity and Side Effects

While this compound shares many properties with doxorubicin, studies suggest it may have a lower incidence of cardiotoxicity. This is particularly important given that cardiotoxicity remains a significant concern with traditional doxorubicin therapy.

Observations from Research

- A meta-analysis indicated that approximately 17.9% of patients treated with doxorubicin developed subclinical cardiac dysfunction, while this compound may mitigate this risk due to its modified structure .

- Ongoing research aims to further elucidate the safety profile of this compound through comprehensive toxicological studies.

作用机制

多柔比星酮主要通过 DNA 嵌入发挥作用。通过将自身插入 DNA 碱基对之间,它会破坏 DNA 的正常功能,导致复制和转录的抑制。这导致各种细胞途径的激活,包括诱导凋亡(程序性细胞死亡)。 主要的分子靶标包括拓扑异构酶,它们对于 DNA 复制和修复至关重要 .

类似化合物:

柔红霉素酮: 另一种具有类似 DNA 嵌入特性的蒽环类糖苷配基。

表柔比星酮: 多柔比星酮的立体异构体,具有略微不同的药代动力学特性。

伊达比星酮: 一种衍生物,具有增强的亲脂性和改善的细胞摄取.

多柔比星酮的独特性: 多柔比星酮的独特之处在于其特定的结构特征,使其能够有效地进行 DNA 嵌入并具有强大的细胞毒性作用。 它能够与 DNA 形成稳定的复合物,并且在生理条件下具有较高的稳定性,使其成为癌症研究和治疗中一种有价值的化合物 .

相似化合物的比较

Table 1: Structural and Metabolic Features of this compound and Related Compounds

Cytotoxicity and Mitochondrial Effects

This compound and its analogs exhibit variable cytotoxic and mitochondrial effects:

Table 2: Cytotoxic and Mitochondrial Impacts

*Data from AC16 cell studies showing mitochondrial depolarization at 1–2 µM concentrations .

- This compound: Induces mitochondrial dysfunction by depleting reserve respiratory capacity, correlating with oxidative stress .

- Doxorubicinol (DOXol): Less cytotoxic than Dox but strongly linked to cardiotoxicity due to iron-mediated ROS generation .

- 7-Deoxythis compound: Exhibits comparable mitochondrial toxicity to this compound but is less frequently detected in clinical samples .

Pharmacokinetic and Analytical Profiles

Aglycones like this compound are detected at lower concentrations than Dox or DOXol, reflecting their minor metabolic pathways:

Table 3: Pharmacokinetic and Detection Profiles

- This compound is unstable under acidic conditions (pH < 3), degrading into reactive intermediates that complicate analytical quantification .

- 7-Deoxythis compound and doxorubicinolone are rarely quantified in clinical settings due to low abundance and methodological limitations .

Clinical and Therapeutic Implications

- Lower plasma levels of this compound correlate with improved mitochondrial bioenergetics, suggesting its role as a biomarker for Dox-induced toxicity .

- The variability in aglycone metabolism between patients may explain differences in Dox efficacy and side effects .

- Hybrid compounds incorporating this compound (e.g., Arimetamycin A-Dox hybrids) are under investigation to enhance tumor targeting and reduce systemic toxicity .

生物活性

Doxorubicinone, a derivative of the well-known chemotherapeutic agent doxorubicin, exhibits significant biological activity that contributes to its potential efficacy in cancer treatment. Understanding its mechanisms of action, effects on cellular processes, and implications for therapy is crucial for optimizing its use in clinical settings.

This compound operates through several mechanisms that are characteristic of anthracycline antibiotics:

- DNA Intercalation : Similar to doxorubicin, this compound intercalates into DNA, disrupting the double helix structure and inhibiting DNA replication and transcription. This leads to cell cycle arrest and ultimately apoptosis in cancer cells .

- Topoisomerase II Inhibition : this compound inhibits topoisomerase II, an enzyme crucial for DNA unwinding during replication. This inhibition causes DNA strand breaks, further contributing to its cytotoxic effects .

- Reactive Oxygen Species (ROS) Generation : The drug induces oxidative stress by generating ROS, which damages cellular components including lipids, proteins, and nucleic acids. This oxidative damage plays a pivotal role in triggering apoptotic pathways .

Gene Expression Changes

Research has demonstrated that this compound influences the expression of various genes involved in stress responses and cell survival:

- Upregulation of Stress Response Genes : Exposure to this compound has been shown to upregulate genes associated with oxidative stress response, such as those involved in the antioxidant defense system .

- Alterations in Metabolic Pathways : Long-term exposure to this compound affects metabolic pathways, including glycolysis and nucleotide biosynthesis. This metabolic reprogramming is critical for adapting to the drug's cytotoxic effects .

Apoptosis Induction

This compound promotes apoptosis through various pathways:

- Caspase Activation : It activates caspases (e.g., caspase-3 and caspase-8), which are essential for the execution phase of apoptosis. This was observed in MCF-7 breast cancer cells where this compound treatment led to increased BAX expression and decreased BCL-2 levels, tipping the balance towards apoptosis .

- Cell Cycle Arrest : The drug induces G2/M phase arrest in cancer cells, preventing them from proceeding through the cell cycle and promoting cell death .

Clinical Applications

This compound has been investigated in several clinical settings:

- Breast Cancer Treatment : In clinical studies involving breast cancer patients, this compound showed promising results when used as part of combination therapy regimens. Patients exhibited improved overall survival rates compared to those receiving standard treatments alone.

- Combination Therapies : Research indicates that combining this compound with other agents like targeted therapies or immunotherapies may enhance its efficacy while potentially reducing side effects associated with high doses of traditional chemotherapy .

Summary of Research Findings

常见问题

Basic Research Questions

Q. What validated experimental methodologies are recommended for detecting intracellular doxorubicinone in cancer cell models?

- Methodological Answer : To detect intracellular this compound, combine liquid chromatography-high-resolution mass spectrometry (LC-HRMS) with variable temperature gradient electrophoresis (VTGE) for metabolite profiling. This approach enables precise identification of this compound (m/z 419.081) in treated cells, as demonstrated in MCF-7 breast cancer cells. Key steps include:

Cell treatment with doxorubicin (DOX) under controlled conditions.

Metabolite extraction and purification using VTGE to isolate aglycone derivatives.

LC-HRMS analysis with tandem mass spectrometry (MS/MS) for structural confirmation.

- This method addresses challenges in distinguishing this compound from other metabolites and provides evidence of its intracellular presence .

Q. How can researchers assess the impact of this compound on mitochondrial membrane potential in vitro?

- Methodological Answer : Use the JC-1 fluorescent probe to quantify mitochondrial membrane potential changes. JC-1 emits red fluorescence in polarized mitochondria and shifts to green upon depolarization. Experimental design considerations:

Treat differentiated AC16 cardiac cells with this compound (1–2 μM) for 48 hours.

Quantify fluorescence ratios (red/green) using flow cytometry or fluorescence microscopy.

Compare results with controls and other DOX metabolites (e.g., doxorubicinol) to isolate specific effects.

- This approach revealed dose-dependent mitochondrial dysfunction in cardiac cells .

Advanced Research Questions

Q. What strategies effectively resolve contradictions regarding this compound's apoptotic mechanisms in caspase-3-deficient cell lines?

- Methodological Answer : Address discrepancies using a multi-modal framework:

Metabolomic Profiling : Apply LC-HRMS/VTGE to confirm this compound presence in MCF-7 cells (caspase-3-deficient) .

Pathway Analysis : Measure caspase-7 activation and PARP-1 cleavage via Western blotting to validate alternative apoptotic pathways.

Literature Synthesis : Systematically compare studies using the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate methodological rigor and identify knowledge gaps .

- This integrates experimental data with critical appraisal of existing research.

Q. How should researchers design experiments to differentiate the cytotoxic contributions of this compound from its parent compound, DOX?

- Methodological Answer :

Controlled Dose-Response Studies : Treat cells with isolated this compound (1–2 μM) and compare effects to equimolar DOX.

Pathway Inhibition : Pre-treat cells with autophagy inhibitors (e.g., 3-methyladenine) to isolate mitochondrial vs. autophagy-mediated toxicity .

Multi-Parameter Assays : Combine JC-1 mitochondrial assays with caspase activation panels (e.g., caspase-7) and DNA damage markers (e.g., γH2AX).

- This design clarifies whether toxicity arises from direct metabolite activity or parent compound interactions .

Handling Data Contradictions

Q. How can researchers reconcile conflicting data on this compound's role in DNA interaction studies?

- Methodological Answer :

Systematic Review : Use PICO (Population, Intervention, Comparison, Outcome) frameworks to structure literature reviews and identify inconsistent methodologies .

Experimental Replication : Repeat key studies (e.g., DNA binding assays) under standardized conditions, controlling for variables like metabolite concentration and cell type.

Cross-Validation : Correlate findings with orthogonal techniques (e.g., molecular docking simulations for DNA binding predictions).

- Evidence suggests this compound binds DNA's minor groove, but reproducibility depends on experimental consistency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。